![molecular formula C13H15NO3 B1620965 N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide CAS No. 69069-03-0](/img/structure/B1620965.png)
N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide
Overview
Description
Scientific Research Applications
Chemoselective Acetylation of 2-Aminophenol
This study by Magadum & Yadav (2018) explores the chemoselective monoacetylation of the amino group of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. The process optimization, mechanism, and kinetics were investigated using Novozym 435 as a catalyst, highlighting the efficiency of vinyl acetate as an acyl donor.
Silylated Derivatives of N-(2-hydroxyphenyl)acetamide
Nikonov et al. (2016) synthesized N-(2-(trimethylsilyloxy)phenyl)acetamide and its derivatives, providing insights into their structure and potential applications Nikonov et al., 2016. The study, through NMR, X-ray crystal analysis, and DFT methods, suggests these compounds' relevance in various chemical synthesis applications.
Green Synthesis of N-(3-Amino-4-methoxyphenyl)acetamide
This research by Qun-feng (2008) discusses a novel, environmentally friendly approach to synthesizing N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. The study emphasizes the catalytic efficiency of a novel Pd/C catalyst in the hydrogenation process, achieving high selectivity and stability.
Anticancer, Anti-Inflammatory, and Analgesic Activities of Acetamide Derivatives
Rani et al. (2014) developed novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, evaluated for their potential anticancer, anti-inflammatory, and analgesic properties Rani et al., 2014. The study identifies compounds with significant activity, providing a foundation for further therapeutic agent development.
Electrochemical Synthesis of Acetaminophen Derivatives
Nematollahi et al. (2014) presented an electrochemical method for synthesizing new acetaminophen derivatives, emphasizing a green, reagent-less approach with high atom economy Nematollahi et al., 2014. The study showcases the potential of electrochemical synthesis in creating valuable pharmaceutical derivatives efficiently and sustainably.
properties
IUPAC Name |
N-(4-acetyl-3-hydroxy-2-prop-2-enylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-4-5-11-12(14-9(3)16)7-6-10(8(2)15)13(11)17/h4,6-7,17H,1,5H2,2-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGVTEAOSKORJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)NC(=O)C)CC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379432 | |
Record name | N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide | |
CAS RN |
69069-03-0 | |
Record name | N1-(4-acetyl-2-allyl-3-hydroxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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